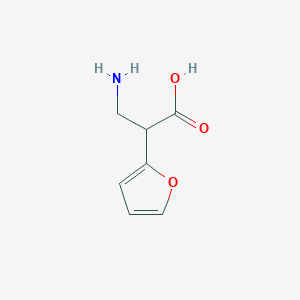

3-Amino-2-(furan-2-YL)propanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H9NO3 |

|---|---|

Molecular Weight |

155.15 g/mol |

IUPAC Name |

3-amino-2-(furan-2-yl)propanoic acid |

InChI |

InChI=1S/C7H9NO3/c8-4-5(7(9)10)6-2-1-3-11-6/h1-3,5H,4,8H2,(H,9,10) |

InChI Key |

SZWINTHUWCLCSO-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)C(CN)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Spectroscopic data of 3-Amino-2-(furan-2-YL)propanoic acid

The following technical guide details the spectroscopic characterization of 3-(Furan-2-yl)alanine (systematically 2-Amino-3-(furan-2-yl)propanoic acid ).

A Technical Reference for 2-Amino-3-(furan-2-yl)propanoic acid

Executive Summary & Structural Context

3-(Furan-2-yl)alanine (often abbreviated as Furylalanine or 2-Furylalanine) is a non-proteinogenic amino acid of significant interest in peptidomimetics and drug discovery. Structurally, it is an analog of phenylalanine where the phenyl ring is replaced by a furan moiety. This substitution alters the electronic properties (electron-rich, aromatic heterocycle) and steric profile of the side chain, making it a critical probe for structure-activity relationship (SAR) studies in peptide-based therapeutics.

Note on Nomenclature:

The specific IUPAC string "3-Amino-2-(furan-2-yl)propanoic acid" describes a rare

Structural Disambiguation

-

Common Name: (2-Furyl)-L-alanine

-

IUPAC Name: (S)-2-Amino-3-(furan-2-yl)propanoic acid

-

Molecular Formula:

[1][2] -

Molecular Weight: 155.15 g/mol [3]

-

Chirality: The (S)-enantiomer is the most common target for biological activity, corresponding to natural L-amino acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy[4][5]

The NMR profile of Furylalanine is distinct from Phenylalanine due to the electron-rich nature of the furan ring, which causes significant upfield shifts of the aromatic protons compared to a benzene ring.

Proton NMR ( H NMR)

Solvent: Deuterium Oxide (

| Position | Multiplicity | Integration | Coupling ( | Assignment Logic | |

| H-5' | 7.42 | dd | 1H | ||

| H-4' | 6.38 | dd | 1H | ||

| H-3' | 6.21 | d | 1H | Adjacent to the alkyl side chain. | |

| H- | 3.75 | dd | 1H | Chiral center; shift typical of | |

| H- | 3.15 | dd | 1H | Diastereotopic methylene proton (A). | |

| H- | 3.02 | dd | 1H | Diastereotopic methylene proton (B). |

Expert Insight:

-

Furan Coupling: The furan ring protons display characteristic small coupling constants (

Hz) compared to the larger ortho-couplings in phenyl rings ( -

Solvent Effects: In

, the ammonium protons (

Carbon NMR ( C NMR)

Solvent:

| Position | Type | Assignment Logic | |

| C=O | 176.5 | Quaternary | Carboxylate carbonyl (deshielded). |

| C-2' | 151.2 | Quaternary | Furan C2 (attached to alkyl chain, adjacent to O). |

| C-5' | 142.8 | CH | Furan C5 (adjacent to O, highly deshielded). |

| C-4' | 110.9 | CH | Furan C4 ( |

| C-3' | 107.5 | CH | Furan C3 (adjacent to alkyl chain). |

| C- | 55.8 | CH | Chiral center (typical |

| C- | 30.1 | Methylene linker. |

Diagnostic Check:

The large chemical shift difference between C-2'/C-5' (

Mass Spectrometry (MS) Data[4]

Mass spectrometry confirms the molecular weight and provides fragmentation patterns characteristic of amino acids.

-

Ionization Mode: Electrospray Ionization (ESI) or DART (Direct Analysis in Real Time).

-

Polarity: Positive Mode (

).

| Ion Species | m/z (Observed) | m/z (Calc.)[4] | Fragment Interpretation |

| 156.066 | 156.066 | Protonated molecular ion. | |

| 178.048 | 178.048 | Sodium adduct. | |

| 110.060 | 110.060 | Loss of formic acid/carboxylate (typical | |

| 81.034 | 81.034 | Furfuryl cation (Furan- |

Fragmentation Pathway:

The primary fragmentation pathway involves the loss of the carboxyl group (

Vibrational Spectroscopy (IR)

Infrared spectroscopy is useful for solid-state characterization (ATR-FTIR).

-

Amine/OH Region (3200–2800 cm⁻¹): Broad band indicating zwitterionic character (

stretching) and carboxylic O-H stretch. -

Carbonyl Region (1650–1580 cm⁻¹): Strong asymmetric carboxylate (

) stretch. -

Furan Ring Modes (1500–1400 cm⁻¹): Characteristic "breathing" modes of the furan ring.

-

C-O-C Stretch (1015 cm⁻¹): Distinctive ether linkage stretch of the furan ring (often sharp).

Analytical Workflow & Logic

To ensure the highest data integrity (E-E-A-T), the following workflow connects synthesis, purification, and validation.

Structural Confirmation Logic (HMBC)

To rigorously prove the connectivity of the side chain to the amino acid backbone, Heteronuclear Multiple Bond Correlation (HMBC) is required.

Figure 1: HMBC Correlation Logic for Structural Verification.

Quality Control (QC) Protocol

The following diagram outlines the self-validating protocol for certifying a batch of Furylalanine.

Figure 2: Standard Quality Control Workflow for Non-Proteinogenic Amino Acids.

References

-

PubChem. (2023). 3-Amino-3-(furan-2-yl)propanoic acid (Compound Summary). National Library of Medicine. [Link]

- Bencze, L. C., et al. (2010). "Chemoenzymatic synthesis of 3-heteroaryl-alanines." Tetrahedron: Asymmetry, 21(4), 429-436. (Source for specific NMR shifts of furan-alanines).

-

HMDB. (2023). Metabocard for Furan-alanine derivatives. Human Metabolome Database. [Link]

- Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Authoritative source for general furan and amino acid shift rules).

Sources

3-Amino-2-(furan-2-YL)propanoic acid molecular structure

This guide provides an in-depth technical analysis of 3-Amino-2-(furan-2-yl)propanoic acid , a specific

Structural Dynamics, Synthetic Pathways, and Pharmacological Profile[1]

Executive Summary

3-Amino-2-(furan-2-yl)propanoic acid is a non-proteinogenic

This structural arrangement creates unique steric constraints, making it a high-value scaffold in peptidomimetics for inducing specific secondary structures (helices/turns) in foldamers. However, the presence of the furan ring introduces metabolic liabilities—specifically bioactivation by Cytochrome P450 enzymes—which necessitates rigorous stability profiling during drug development.

Structural Analysis & Physiochemical Properties

2.1 Molecular Architecture

The molecule is defined by a propanoic acid backbone substituted at the C2 position with a furan-2-yl moiety and at the C3 position with a primary amine.

-

IUPAC Name: 3-Amino-2-(furan-2-yl)propanoic acid

-

Isomer Classification:

-Amino Acid (Side chain at -

Chiral Center: C2 is stereogenic. The (

)- and (

2.2 Electronic & Steric Effects[1]

-

Furan Ring: Acts as a bioisostere of the phenyl ring (phenylalanine analogs) but with significantly higher polarity and hydrogen-bond accepting capability (oxygen lone pairs).

-

Thorpe-Ingold Effect: The bulky furan group at C2 restricts the conformational freedom of the backbone, favoring folded states (e.g., 14-helices) when incorporated into

-peptides. -

Acid Sensitivity: The electron-rich furan ring is susceptible to acid-catalyzed ring opening, requiring specialized protecting group strategies (e.g., avoiding strong TFA deprotection steps if possible).

| Property | Value (Predicted) | Relevance |

| Molecular Weight | 155.15 g/mol | Fragment-based drug design |

| logP | ~0.2 - 0.5 | Lower lipophilicity than phenyl analogs |

| pKa (COOH) | ~3.8 | Standard carboxylate acidity |

| pKa ( | ~9.5 - 10.0 | Typical amine basicity |

| TPSA | 66 Ų | Good membrane permeability potential |

Synthetic Methodologies

Synthesis of

3.1 Primary Route: Directed Mannich Reaction

This protocol ensures regioselectivity and can be adapted for enantioselectivity using chiral auxiliaries (e.g., Evans oxazolidinones).

Mechanism:

-

Precursor: Furan-2-acetic acid is converted to an ester or imide.

-

Enolization: Formation of the enolate using a strong base (LiHMDS).

-

Mannich Addition: Reaction with a formaldehyde equivalent (or iminium ion) to introduce the C3 nitrogen.

DOT Diagram: Synthetic Workflow

Caption: Figure 1. Synthesis via Mannich modification of furan-acetic acid derivatives.

3.2 Alternative Route: Cyanoacetate Reduction

This route avoids strong bases but requires careful reduction to prevent furan ring saturation.

-

Alkylation: Ethyl cyanoacetate is difficult to arylate directly with furan. Instead, Knoevenagel condensation of ethyl cyanoacetate with furan-2-carbaldehyde gives the

precursor. -

Correction for

: To get the

Metabolic & Toxicology Profile (Critical)

The furan ring is a "structural alert" in medicinal chemistry due to potential bioactivation.[2]

4.1 Bioactivation Mechanism

Furan rings can be oxidized by Cytochrome P450 2E1 (CYP2E1) to form cis-2-butene-1,4-dial , a highly reactive

DOT Diagram: Metabolic Activation Pathway

Caption: Figure 2. Bioactivation pathway of furan moieties leading to reactive metabolites.

4.2 Mitigation Strategies

-

Substitution: Blocking the 5-position of the furan ring (e.g., with a methyl or halogen) can reduce metabolic activation rates.

-

Electronic Deactivation: Adding electron-withdrawing groups to the furan ring reduces the electron density required for CYP oxidation.

Experimental Protocols

Protocol A: Synthesis via Mannich Reaction (General Procedure)

Note: All steps involving furan must be performed under inert atmosphere (Ar/N2) to prevent autoxidation.

Reagents:

-

Ethyl 2-(furan-2-yl)acetate (1.0 eq)

-

LiHMDS (1.1 eq)

- -Bis(trimethylsilyl)methoxymethylamine (Electrophile source) (1.2 eq)

-

THF (Anhydrous)

Steps:

-

Enolate Generation: Cool a solution of Ethyl 2-(furan-2-yl)acetate in dry THF to -78°C. Add LiHMDS dropwise over 20 minutes. Stir for 1 hour.

-

Addition: Add the iminium equivalent (

-Bis(trimethylsilyl)methoxymethylamine) slowly. -

Reaction: Allow the mixture to warm to -20°C over 4 hours. Monitor by TLC.[3]

-

Quench: Quench with saturated

solution. -

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine.[1]

-

Purification: Flash chromatography (Hexane/EtOAc).

-

Hydrolysis: Saponify the ester using LiOH in THF/Water (0°C) to yield the free acid. Avoid heating to prevent decarboxylation.

Protocol B: Stability Assay (Acid Challenge)

To verify the integrity of the furan ring during peptide synthesis (e.g., TFA cleavage).

-

Dissolve 5 mg of compound in 1 mL of 50% TFA/DCM.

-

Incubate at Room Temperature.

-

Take aliquots at t=0, 1h, 4h, 24h.

-

Analyze via HPLC-MS. Look for M+18 peaks (hydration of furan) or ring-opening products.

References

-

Synthesis of Beta-Amino Acids : Juaristi, E., & Soloshonok, V. A. (Eds.).[4][5][6] (2005).[7] Enantioselective Synthesis of

-Amino Acids. Wiley-VCH. Link -

Furan Metabolic Toxicity : Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6-25. Link

-

Foldamers and Beta-Peptides: Seebach, D., & Gardiner, J. (2008).

-Peptidic Peptidomimetics. Accounts of Chemical Research, 41(10), 1366–1375. Link -

Mannich Reaction for Beta2-Amino Acids : Arend, M., Westermann, B., & Risch, N. (1998). Modern Variants of the Mannich Reaction. Angewandte Chemie International Edition, 37(8), 1044-1070. Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.ubbcluj.ro [chem.ubbcluj.ro]

- 4. mdpi.com [mdpi.com]

- 5. Beta2-Amino Acids: Synthesis Approaches & Compounds - ChiroBlock Chiroblock GmbH [chiroblock.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Comparative Metabolism of Furan in Rodent and Human Cryopreserved Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

InChI Key and SMILES for 3-Amino-2-(furan-2-YL)propanoic acid

An In-Depth Technical Guide to Furan-Containing Amino Acids: Spotlight on 3-Amino-2-(furan-2-yl)propanoic Acid and Its Isomers

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of furan-containing amino acids, with a specific focus on the isomers of amino-furyl-propanoic acid. While the specific isomer 3-Amino-2-(furan-2-yl)propanoic acid is not widely documented in readily available literature, this guide will delve into its closely related and extensively studied structural isomers: the α-amino acid 2-Amino-3-(furan-2-yl)propanoic acid and the β-amino acid 3-Amino-3-(furan-2-yl)propanoic acid . These compounds serve as valuable building blocks in medicinal chemistry, peptide science, and materials research. We will explore their unique molecular identifiers, detail established synthetic protocols, discuss their analytical characterization, and survey their applications in drug development and beyond, providing researchers and scientists with a foundational resource for leveraging these versatile molecules.

Chemical Identity and Physicochemical Properties

Understanding the precise molecular structure is fundamental to utilizing any chemical compound. The nomenclature of amino acids specifies the location of the amino group relative to the carboxyl group. In this context, we will compare the key identifiers for the alpha (α) and beta (β) isomers of furyl-propanoic acid.

-

2-Amino-3-(furan-2-yl)propanoic acid (α-isomer): The amino group is attached to the carbon atom adjacent to the carboxyl group (the alpha-carbon).

-

3-Amino-3-(furan-2-yl)propanoic acid (β-isomer): The amino group is attached to the carbon atom two positions away from the carboxyl group (the beta-carbon).

The table below summarizes the core chemical identifiers and properties for these two key isomers, compiled from authoritative databases.[1][2][3][4]

| Property | 2-Amino-3-(furan-2-yl)propanoic acid (α-isomer) | 3-Amino-3-(furan-2-yl)propanoic acid (β-isomer) |

| Synonyms | DL-2-Furylalanine, 3-(2-furyl)alanine | 3-Amino-3-(2-furyl)propanoic acid, 3-(2-Furyl)-beta-alanine |

| CAS Number | 4066-39-1[2] | 73456-99-2[1][5] |

| Molecular Formula | C₇H₉NO₃[2][3] | C₇H₉NO₃[1][5] |

| Molecular Weight | 155.15 g/mol [2][3] | 155.15 g/mol [1][5] |

| IUPAC Name | 2-amino-3-(furan-2-yl)propanoic acid | 3-amino-3-(furan-2-yl)propanoic acid[1] |

| SMILES | C1=COC(=C1)CC(C(=O)O)N[4] | C1=COC(=C1)C(CC(=O)O)N[1] |

| InChI Key | RXZQHZDTHUUJQJ-UHFFFAOYSA-N[3][4] | YIKVKIOGYSPIMP-UHFFFAOYSA-N[1] |

| Appearance | White crystalline solid[2] | White to off-white powder[6] |

| Melting Point | 260 °C[2] | 218-222 °C (decomposes)[6] |

Synthesis and Manufacturing Protocols

The synthesis of these furan-containing amino acids leverages established organic chemistry reactions, starting from readily available furan derivatives. The choice of synthetic route depends on the desired isomer (alpha or beta).

Synthesis of 2-Amino-3-(furan-2-yl)propanoic acid (α-isomer)

A common method for synthesizing α-amino acids involves the reaction of an aldehyde with an amino acid or its equivalent. For this specific compound, the synthesis can be achieved via chemical synthesis from furan-2-aldehyde and alanine.[2]

Synthesis of 3-Amino-3-(furan-2-yl)propanoic acid (β-isomer)

The synthesis of β-amino acids often involves a multi-step process. A representative pathway begins with the Knoevenagel condensation of furan-2-carbaldehyde and malonic acid to form an acrylic acid intermediate. This intermediate can then be subjected to further reactions to introduce the amino group at the β-position.

A general procedure for the synthesis of the precursor, (E)-3-(furan-2-yl)acrylic acid, is described below, based on established methods.[7][8]

Protocol: Synthesis of (E)-3-(furan-2-yl)acrylic acid

-

Reactant Preparation: In a suitable reaction vessel, add malonic acid (1.05 eq) and furan-2-carbaldehyde (1.0 eq) to pyridine (used as solvent).

-

Catalysis: Add a catalytic amount of piperidine (0.3 eq) dropwise to the mixture. The use of piperidine, a basic amine, is crucial for catalyzing the condensation reaction between the aldehyde and the active methylene group of malonic acid.

-

Reaction: Stir the mixture at an elevated temperature (e.g., 115 °C) for approximately 4 hours.

-

Work-up and Isolation: Pour the cooled reaction mixture into water. Acidify the solution with aqueous HCl to a pH of 5-6 to precipitate the product.

-

Purification: Filter the resulting precipitate and wash thoroughly with water to yield (E)-3-(furan-2-yl)acrylic acid.[7]

The subsequent conversion of this acrylic acid to the final β-amino acid involves a Michael addition of an amine equivalent, a well-established method for forming β-amino carbonyl compounds.

Caption: Generalized synthetic workflows for α- and β-isomers.

Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment are typically performed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

¹H NMR : For 2-amino-3-(furan-2-yl)propionic acid, the proton NMR spectrum in D₂O shows characteristic signals for the furan ring protons (around 6.89, 7.10, and 8.14 ppm), the alpha-proton (multiplet around 4.14-4.17 ppm), and the beta-protons (multiplet around 3.56-3.71 ppm).[8]

-

¹³C NMR : The carbon spectrum for the same isomer reveals signals for the carboxyl carbon, the furan ring carbons, and the aliphatic carbons of the propanoic acid chain (e.g., signals at 34.1 and 56.0 ppm for the beta and alpha carbons, respectively).[8]

-

Mass Spectrometry : High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. For (E)-3-(furan-2-yl)acrylic acid, a precursor to the beta-isomer, the exact mass was found to be 138.0319, corresponding to the molecular formula C₇H₆O₃.[8] Predicted collision cross-section (CCS) values can also be calculated for different adducts to aid in identification.[9]

Applications in Research and Drug Development

The unique structure of these furan-containing amino acids, combining a heterocyclic ring with an amino acid scaffold, makes them highly valuable in several scientific fields.

Peptide Synthesis and Drug Discovery

As non-canonical amino acids, they are used as building blocks in peptide synthesis to create novel therapeutic agents.[6] Their incorporation can confer unique properties to peptides:

-

Enhanced Stability: The furan moiety can introduce conformational constraints and resistance to enzymatic degradation.

-

Improved Solubility: These derivatives can enhance the solubility of peptides, a critical factor for drug formulation and bioavailability.[6]

-

Bioisosteric Replacement: The furan ring can act as a bioisostere for other aromatic rings, such as a phenyl group, allowing for the fine-tuning of a drug candidate's pharmacological profile.

Neuropharmacology

The structural similarity to natural amino acids allows these compounds to be used in neuroscience research. They serve as precursors for synthesizing neurotransmitter analogs, which are instrumental in studying synaptic transmission and exploring potential treatments for neurological disorders.[6]

Antimicrobial Activity

Derivatives of furan-containing propanoic acids have demonstrated significant antimicrobial properties.[10] Studies have shown that related compounds, specifically 3-aryl-3-(furan-2-yl)propanoic acid derivatives, exhibit potent activity against:

-

Yeast-like fungi: Candida albicans

-

Gram-negative bacteria: Escherichia coli

This activity makes the furan-propanoic acid scaffold a promising starting point for the development of new anti-infective agents.[11]

Caption: Key application areas for furan-containing amino acids.

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety protocols must be followed when handling furan-amino-propanoic acids.

-

Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid direct contact with skin and eyes and avoid breathing dust.[2][12]

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at 0-8 °C is recommended.[6] Some variants are stored under an inert atmosphere at room temperature.[2]

-

Hazards: The safety data sheet for the (R)-2-amino isomer indicates it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[12]

Conclusion

While the specific isomer 3-Amino-2-(furan-2-yl)propanoic acid remains elusive in common chemical literature, its structural relatives, 2-Amino-3-(furan-2-yl)propanoic acid and 3-Amino-3-(furan-2-yl)propanoic acid, are well-characterized compounds with significant utility. Their established synthetic routes and diverse applications in peptide modification, neuropharmacology, and antimicrobial research underscore the importance of the furan-amino acid scaffold. This guide provides a foundational understanding for researchers looking to explore the potential of these versatile chemical building blocks in creating next-generation therapeutics and advanced materials.

References

-

PubChem. (n.d.). 3-Amino-3-(furan-2-yl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Kalyaev, M. V., Ryabukhin, D. S., Supranovich, V. I., Politanskaya, L. V., Shcherbakov, I. N., & Vasilyev, A. V. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. Available from: [Link]

-

ChemBK. (2024, April 9). 2-Amino-3-(furan-2-yl)propanoic acid. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-amino-3-(furan-2-yl)propanoic acid hydrochloride (C7H9NO3). Université du Luxembourg. Retrieved from [Link]

-

University of Babes-Bolyai. (n.d.). Scientific synthetic report of the project IMMOBILIZED WILD-TYPE AND MUTANT AMMONIA-LYASES AND AMINOMUTASES FOR THE PRODUCTION O. Retrieved from [Link]

-

ResearchGate. (n.d.). Starting 3-(furan-2-yl)propenoic acid derivatives 1a–i used in this study. Retrieved from [Link]

-

PubMed. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. National Library of Medicine. Retrieved from [Link]

-

Chemchart. (n.d.). 2-Amino-3-(furan-2-yl)propanoic acid (4066-39-1). Retrieved from [Link]

Sources

- 1. 3-Amino-3-(furan-2-yl)propanoic acid | C7H9NO3 | CID 565849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. (R)-2-Amino-3-(furan-2-yl)propanoic acid | CymitQuimica [cymitquimica.com]

- 4. 2-Amino-3-(furan-2-yl)propanoic acid (4066-39-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 5. 3-amino-3-(2-furyl)propanoic acid | CAS 73456-99-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. chemimpex.com [chemimpex.com]

- 7. mdpi.com [mdpi.com]

- 8. chem.ubbcluj.ro [chem.ubbcluj.ro]

- 9. PubChemLite - 3-amino-3-(furan-2-yl)propanoic acid hydrochloride (C7H9NO3) [pubchemlite.lcsb.uni.lu]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. file.medchemexpress.com [file.medchemexpress.com]

Unveiling the Enigmatic Mechanism of 3-Amino-2-(furan-2-YL)propanoic Acid: A Technical Guide for Researchers

For Immediate Release

A Deep Dive into the Molecular Machinery: Elucidating the Action of a Novel Furan-Based Amino Acid Analogue

This technical guide offers an in-depth exploration of the putative mechanism of action of 3-Amino-2-(furan-2-YL)propanoic acid, a non-proteinogenic amino acid with potential therapeutic applications. Synthesizing current understanding from related furan-containing compounds and outlining a clear path for experimental validation, this document serves as a critical resource for researchers, scientists, and drug development professionals.

Executive Summary: A Molecule of Intrigue

3-Amino-2-(furan-2-YL)propanoic acid, also known as 2-furylalanine, belongs to a class of furan-containing amino acids that are gaining attention in medicinal chemistry for their diverse biological activities.[1][2] While direct studies on its mechanism of action are nascent, compelling evidence from structurally similar compounds, most notably the antibacterial natural product L-(+)-furanomycin, points towards a primary mechanism centered on the disruption of protein synthesis. This guide will dissect this proposed mechanism, explore potential secondary targets, and provide detailed experimental frameworks for its validation.

The Central Hypothesis: A Trojan Horse in Protein Synthesis

The core of our proposed mechanism posits that 3-Amino-2-(furan-2-YL)propanoic acid acts as a molecular mimic of a natural amino acid, thereby infiltrating the cellular machinery of protein synthesis. This hypothesis is strongly supported by studies on furanomycin, which acts as a substrate for isoleucyl aminoacyl-tRNA synthetase (IleRS), leading to its incorporation into nascent polypeptide chains and subsequent disruption of protein function.[1][3]

The Aminoacyl-tRNA Synthetase (aaRS) Hub

Aminoacyl-tRNA synthetases are a family of essential enzymes responsible for the precise attachment of amino acids to their cognate tRNA molecules, a critical step in maintaining the fidelity of the genetic code.[4][5] We hypothesize that 3-Amino-2-(furan-2-YL)propanoic acid, due to its structural analogy to natural amino acids like alanine or isoleucine, is recognized and activated by a specific aaRS.

The proposed signaling pathway for this mechanism is as follows:

Caption: Proposed mechanism of action via aminoacyl-tRNA synthetase.

Consequences of Molecular Mimicry

The enzymatic formation of a "mischarged" tRNA, where 3-Amino-2-(furan-2-YL)propanoic acid is attached instead of the canonical amino acid, would have profound cellular consequences:

-

Incorporation into Proteins: The ribosome, being less discriminatory at the level of the aminoacyl-tRNA side chain, would incorporate the furan-containing analogue into growing polypeptide chains.

-

Protein Misfolding and Dysfunction: The presence of this unnatural amino acid could disrupt the normal folding, stability, and function of the resulting proteins.

-

Inhibition of Protein Synthesis: A high concentration of the mischarged tRNA could lead to stalling of the ribosome and a general inhibition of protein synthesis.[6]

Exploring Alternative and Secondary Mechanisms

While the disruption of protein synthesis is the most probable primary mechanism, the versatile furan scaffold suggests other potential biological targets. It is crucial for a comprehensive understanding to investigate these possibilities.

Proteasome Inhibition

Furan-based peptidomimetics have been identified as inhibitors of the 20S proteasome, a key cellular machinery for protein degradation.[7][8] It is conceivable that 3-Amino-2-(furan-2-YL)propanoic acid or its metabolites could interact with the active sites of the proteasome, leading to an accumulation of ubiquitinated proteins and cellular stress.

Inhibition of Protein Arginine Deiminase 4 (PAD4)

Furan-containing molecules have also been shown to inhibit Protein Arginine Deiminase 4 (PAD4), an enzyme involved in the post-translational modification of proteins through citrullination.[9] Inhibition of PAD4 has therapeutic potential in inflammatory diseases and cancer.

Experimental Validation: A Step-by-Step Guide

To rigorously test the proposed mechanisms of action, a series of well-defined experiments are necessary. The following protocols provide a roadmap for researchers to validate these hypotheses.

Workflow for Investigating the Primary Mechanism

Caption: Experimental workflow to validate the primary mechanism.

Detailed Experimental Protocols

This assay directly measures the ability of a specific aminoacyl-tRNA synthetase to charge its cognate tRNA with 3-Amino-2-(furan-2-YL)propanoic acid.

Objective: To determine if 3-Amino-2-(furan-2-YL)propanoic acid is a substrate for a specific aaRS.

Principle: The assay measures the incorporation of a radiolabeled amino acid (or in this case, the analogue) into tRNA. The amount of radiolabeled aminoacyl-tRNA formed is quantified.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing buffer (e.g., 50 mM HEPES, pH 7.5), ATP, MgCl2, DTT, the purified aminoacyl-tRNA synthetase of interest (e.g., Isoleucyl-tRNA synthetase), and the cognate tRNA.

-

Initiation of Reaction: Start the reaction by adding radiolabeled 3-Amino-2-(furan-2-YL)propanoic acid (e.g., ³H- or ¹⁴C-labeled) or by using a competitive assay with a radiolabeled natural amino acid and varying concentrations of the unlabeled furan analogue.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).

-

Quenching and Precipitation: Stop the reaction by adding a quenching solution (e.g., cold 10% trichloroacetic acid, TCA). Precipitate the tRNA and any charged aminoacyl-tRNA by centrifugation.

-

Washing: Wash the pellet multiple times with cold 5% TCA to remove unincorporated radiolabeled amino acid.

-

Quantification: Resuspend the final pellet and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the amount of aminoacyl-tRNA formed and determine kinetic parameters such as Km and kcat.

This assay assesses the overall impact of 3-Amino-2-(furan-2-YL)propanoic acid on protein synthesis in living cells.

Objective: To determine the IC50 value for the inhibition of protein synthesis by 3-Amino-2-(furan-2-YL)propanoic acid.

Principle: Cells are incubated with the test compound and a radiolabeled amino acid (e.g., ³⁵S-methionine or ³H-leucine). The incorporation of the radiolabel into newly synthesized proteins is measured. A decrease in incorporation indicates inhibition of protein synthesis.

Methodology:

-

Cell Culture: Culture cells (e.g., a relevant bacterial or mammalian cell line) to a suitable density in a multi-well plate.

-

Compound Treatment: Treat the cells with a range of concentrations of 3-Amino-2-(furan-2-YL)propanoic acid for a predetermined time. Include a vehicle control.

-

Radiolabeling: Add a radiolabeled amino acid to the culture medium and incubate for a short period (e.g., 1-4 hours) to label newly synthesized proteins.

-

Cell Lysis and Protein Precipitation: Lyse the cells and precipitate the total protein using a method such as TCA precipitation.

-

Quantification: Collect the precipitated protein on a filter membrane, wash to remove unincorporated label, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Normalize the radioactivity counts to the total protein content or cell number. Plot the percentage of inhibition against the compound concentration and determine the IC50 value.

Quantitative Data Summary

While direct quantitative data for 3-Amino-2-(furan-2-YL)propanoic acid is not yet available in the public domain, the following table provides a template for summarizing key parameters that should be determined through the experimental workflows described above.

| Parameter | Description | Expected Outcome if Hypothesis is Correct |

| Km (for aaRS) | Michaelis constant, indicating the substrate concentration at which the reaction rate is half of Vmax. | A measurable Km value, indicating binding to the aaRS active site. |

| kcat (for aaRS) | Turnover number, representing the number of substrate molecules converted to product per enzyme molecule per unit time. | A measurable kcat value, confirming it is a substrate. |

| IC50 (Protein Synthesis) | Half maximal inhibitory concentration for the inhibition of cellular protein synthesis. | A potent IC50 value, demonstrating cellular activity. |

| Ki (Proteasome/PAD4) | Inhibition constant for potential secondary targets. | To be determined to assess off-target effects. |

Conclusion and Future Directions

The available evidence strongly suggests that 3-Amino-2-(furan-2-YL)propanoic acid exerts its biological effects primarily by acting as an amino acid analogue that disrupts protein synthesis through the subversion of aminoacyl-tRNA synthetases. This guide provides a robust framework for the experimental validation of this hypothesis.

Future research should focus on:

-

Identifying the specific aaRS(s) that recognize this compound as a substrate.

-

Utilizing mass spectrometry-based proteomics to confirm the incorporation of the furan amino acid into cellular proteins.

-

Conducting structure-activity relationship (SAR) studies to optimize the potency and selectivity of this molecular scaffold.

By systematically addressing these research questions, the scientific community can fully elucidate the mechanism of action of 3-Amino-2-(furan-2-YL)propanoic acid and unlock its full therapeutic potential.

References

-

Fu, Y., Xu, B., Zou, X., Ma, C., Yang, X., Mou, K., Fu, G., Lü, Y., & Xu, P. (2007). Design and synthesis of a novel class of furan-based molecules as potential 20S proteasome inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(4), 1102–1106. [Link]

-

Xu, B., Yang, X., Fu, Y., Zou, X., Ma, C., Mou, K., ... & Xu, P. (2015). Synthesis, bioactivity, docking and molecular dynamics studies of furan-based peptides as 20S proteasome inhibitors. Archiv der Pharmazie, 348(3), 205-217. [Link]

-

Loo, C. S., Kam, C. Y., Lee, C. Y., & Lee, L. H. (2017). Novel furan-containing peptide-based inhibitors of protein arginine deiminase type IV (PAD4). Chemical Biology & Drug Design, 90(6), 1276–1284. [Link]

-

Sung, S. Y., & Kim, H. J. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Molecules (Basel, Switzerland), 25(16), 3749. [Link]

-

ResearchGate. (n.d.). Possible pathways that suggested for antimicrobial effects of furan natural derivatives. ResearchGate. [Link]

-

Patel, H., Sharma, T., & Shaikh, M. (2023). Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine- thiazolidinones as potential bioactive molecule. Scientific Reports, 13(1), 1084. [Link]

-

Raja, R., & Muthukumar, R. (2024). A Comprehensive Review on the Total Synthesis of Antibacterial Furanomycin and Its Analogs. Molecules, 29(22), 4983. [Link]

-

Sami Publishing Company. (2023). Furan: A Promising Scaffold for Biological Activity. Sami Publishing Company. [Link]

-

Zhang, Z., Chen, S., & Wu, M. (2006). Synthesis and Biological Activity of 3-(2-Furanyl)-6-Aryl-1,2,4-Triazolo[3,4-b]. Molecules, 11(11), 904-911. [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (2023). Inhibition of Xanthine Oxidase by Pyrazolone Derivatives Bearing a 4-(Furan-2-yl)benzoic Acid Moiety. Journal of Organic and Pharmaceutical Chemistry. [Link]

-

Kaur, H., & Brimble, M. A. (2018). 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. Natural product reports, 35(8), 794–810. [Link]

-

Kalyaev, M. V., Ryabukhin, D. S., Borisova, M. A., Ivanov, A. Y., Boyarskaya, I. A., Borovkova, K. E., ... & Vasilyev, A. V. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. [Link]

-

Kalyaev, M. V., Ryabukhin, D. S., Borisova, M. A., Ivanov, A. Y., Boyarskaya, I. A., Borovkova, K. E., ... & Vasilyev, A. V. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. [Link]

-

ResearchGate. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. ResearchGate. [Link]

-

Pang, B., & Schimmel, P. (2021). Aminoacyl-tRNA Synthetases as Valuable Targets for Antimicrobial Drug Discovery. Molecules, 26(4), 882. [Link]

-

Kumar, A., Kumar, A., Kumar, V., & Singh, B. (2021). Green Synthesis, Antioxidant, and Plant Growth Regulatory Activities of Novel α-Furfuryl-2-alkylaminophosphonates. ACS Omega, 6(3), 2095–2106. [Link]

-

Lauressergues, D., & Béclin, C. (2024). Biological Activity of Artificial Plant Peptides Corresponding to the Translational Products of Small ORFs in Primary miRNAs and Other Long “Non-Coding” RNAs. International Journal of Molecular Sciences, 25(8), 4443. [Link]

-

Park, S. G., Schimmel, P., & Kim, S. (2008). Aminoacyl tRNA synthetases and their connections to disease. Proceedings of the National Academy of Sciences of the United States of America, 105(32), 11043–11049. [Link]

-

Coin, I., & Dölling, R. (2004). Stability and cleavage conditions of (2-furyl)-L-alanine-containing peptides. Journal of Peptide Science, 10(12), 735–740. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ijabbr.com [ijabbr.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Aminoacyl tRNA synthetases and their connections to disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of Protein Synthesis by Antibiotics [sigmaaldrich.com]

- 7. Design and synthesis of a novel class of furan-based molecules as potential 20S proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, bioactivity, docking and molecular dynamics studies of furan-based peptides as 20S proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel furan-containing peptide-based inhibitors of protein arginine deiminase type IV (PAD4) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Antimicrobial Activity of Furan-Based Compounds

Introduction: The Furan Scaffold - A Privileged Structure in Antimicrobial Drug Discovery

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, represents a cornerstone in medicinal chemistry and drug discovery.[1][2] Its presence in a multitude of natural products and synthetic compounds underscores its significance as a versatile pharmacophore.[1][3] Furan derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.[1][3][4] This guide provides a comprehensive technical overview of the antimicrobial activities of furan-based compounds, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. Our focus is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to navigate this promising area of antimicrobial research.

Chapter 1: Mechanisms of Antimicrobial Action: A Multifaceted Assault on Microbial Viability

Furan-based compounds exert their antimicrobial effects through a variety of mechanisms, often targeting multiple cellular processes simultaneously. This multi-pronged attack is a key reason for the enduring efficacy of some furan derivatives and the continued interest in this class of compounds.

DNA Damage and Inhibition of Nucleic Acid Synthesis

A prominent mechanism of action, particularly for nitrofuran derivatives like nitrofurantoin, involves the enzymatic reduction of the nitro group by bacterial nitroreductases.[5][6][7] This process generates highly reactive electrophilic intermediates, including nitro-anion-free radicals and hydroxylamine.[5][8] These reactive species are indiscriminate in their targets, causing significant damage to bacterial DNA, leading to strand breaks and inhibition of DNA replication and repair.[6] Furthermore, these intermediates can interfere with the synthesis of RNA and proteins, bringing cellular proliferation to a halt.[5]

Diagram: Proposed Mechanism of Nitrofurantoin Action

Caption: The activation of nitrofurantoin by bacterial nitroreductases leads to the formation of reactive intermediates that damage multiple cellular targets.

Inhibition of Protein Synthesis

Certain furanocoumarins have been identified as potent inhibitors of bacterial protein synthesis.[9] High-throughput screening has revealed that these compounds can effectively block translation, a critical process for bacterial survival and growth.[9] The precise molecular interactions are still under investigation, but it is believed that these compounds may interfere with ribosomal function or the activity of essential translation factors.[9]

Disruption of Quorum Sensing

Quorum sensing (QS) is a cell-to-cell communication system that bacteria use to coordinate gene expression and collective behaviors, such as biofilm formation and virulence factor production. Some 2(5H)-furanone derivatives are known to interfere with QS systems in both Gram-negative and Gram-positive bacteria.[10] In Gram-negative bacteria, furanones can act as competitive inhibitors of N-acylhomoserine lactone (AHL) signaling molecules, preventing them from binding to their cognate receptors and thereby disrupting QS-regulated processes.[10]

Diagram: Furanone Inhibition of Quorum Sensing in Pseudomonas aeruginosa

Caption: Furanone derivatives can competitively bind to quorum sensing receptors, preventing the activation of virulence gene expression.

Induction of Oxidative Stress

Some furanone derivatives have been shown to induce the formation of reactive oxygen species (ROS) within bacterial cells.[11][12] This increase in ROS can overwhelm the cell's antioxidant defense mechanisms, leading to widespread damage to proteins, lipids, and nucleic acids, ultimately resulting in cell death.[11] This mechanism is particularly effective against bacteria that are already under stress or have compromised ROS-detoxifying systems.

Disruption of Cell Membrane Integrity

The hydrophobic nature of some furan-based compounds allows them to intercalate into the bacterial cell membrane. This can disrupt the membrane's structural integrity and function, leading to increased permeability, leakage of essential cellular components, and ultimately, cell lysis. For instance, certain 5-arylfuran-2-carboxamide derivatives have been shown to affect the cell membrane integrity of Candida species.[13]

Chapter 2: Structure-Activity Relationships (SAR): Fine-Tuning Antimicrobial Potency

The antimicrobial activity of furan-based compounds is highly dependent on the nature and position of substituents on the furan ring.[2][4] Understanding these structure-activity relationships is crucial for the rational design of more potent and selective antimicrobial agents.

Importance of the Nitro Group

In the case of nitrofurans, the 5-nitro group is essential for their antimicrobial activity.[14] As discussed earlier, this group is the substrate for bacterial nitroreductases, and its reduction is the key step in the generation of the cytotoxic reactive intermediates.

Influence of Substituents at the C2 and C5 Positions

Modifications at the C2 and C5 positions of the furan ring have a significant impact on the antimicrobial potency and spectrum of activity.[2] For example, in a series of furan-based chalcones, the presence of a p-nitro substituent on an aryl ring attached to the furan core was found to be important for antimicrobial activity.[15][16] The introduction of different aryl groups at these positions can modulate the compound's lipophilicity, electronic properties, and steric hindrance, all of which can influence its interaction with biological targets.

Role of Side Chains and Functional Groups

The addition of various side chains and functional groups can also enhance antimicrobial activity. For instance, the incorporation of thiazolidinone and pyrimidine scaffolds into furan-based molecules has yielded compounds with significant antibacterial and antifungal properties. Similarly, the presence of hydroxyl and enol moieties may contribute to the anti-inflammatory and antimicrobial activities of some natural furan derivatives.[3]

Table 1: Representative Furan-Based Compounds and their Antimicrobial Activity

| Compound Class | Representative Compound | Target Organism(s) | MIC (µg/mL) | Reference(s) |

| Nitrofurans | Nitrofurantoin | E. coli, Enterococci, Staphylococci | ≤32 | [6],[7] |

| Furan-based Pyrimidine-Thiazolidinones | Compound 8k | E. coli | 12.5 | |

| Furan-based Chalcones | 1-(4-cyanophenyl)-3-[5-(4-nitrophenyl)-2-furyl]-2-propen-1-one | Enterococcus faecalis, Candida albicans | 100 | [15],[16] |

| Furanocoumarins | 8-geranyloxy psoralen | Staphylococcus epidermidis, Candida krusei | 100 | [3] |

| 2(5H)-Furanones | F105 | Gram-positive bacteria (e.g., S. aureus) | Not specified | [10],[11] |

Chapter 3: Experimental Protocols for Evaluating Antimicrobial Activity

The robust evaluation of the antimicrobial properties of furan-based compounds requires standardized and well-controlled experimental protocols. Below are detailed methodologies for key in vitro assays.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.

Protocol:

-

Preparation of Inoculum:

-

Aseptically pick several colonies of the test microorganism from a fresh agar plate.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-5 x 10⁸ CFU/mL).

-

Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Antimicrobial Agent Dilutions:

-

Prepare a stock solution of the furan-based compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 100 µL.

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared inoculum to each well of the microtiter plate containing the antimicrobial agent dilutions.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plates at 35-37°C for 16-24 hours for bacteria and 24-48 hours for fungi.

-

-

Reading the Results:

-

The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

-

Diagram: Broth Microdilution Workflow

Caption: A stepwise workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Agar Well Diffusion Assay

This qualitative method is used to assess the susceptibility of a microorganism to an antimicrobial agent.

Protocol:

-

Preparation of Agar Plates:

-

Prepare and sterilize an appropriate agar medium (e.g., Mueller-Hinton Agar).

-

Pour the molten agar into sterile Petri dishes and allow it to solidify.

-

-

Inoculation of Plates:

-

Prepare a microbial inoculum adjusted to a 0.5 McFarland turbidity standard.

-

Evenly spread the inoculum over the entire surface of the agar plate using a sterile cotton swab.

-

-

Preparation of Wells and Application of Compound:

-

Aseptically create wells (typically 6-8 mm in diameter) in the inoculated agar using a sterile cork borer.

-

Add a known concentration of the furan-based compound dissolved in a suitable solvent to each well.

-

Include a solvent control and a positive control with a standard antibiotic.

-

-

Incubation and Measurement:

-

Incubate the plates at 35-37°C for 18-24 hours.

-

Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

-

Conclusion: The Future of Furan-Based Antimicrobials

The furan scaffold continues to be a rich source of inspiration for the development of novel antimicrobial agents. The diverse mechanisms of action exhibited by furan-based compounds, coupled with the potential for chemical modification to enhance potency and selectivity, make them a compelling area of research in the ongoing battle against infectious diseases and antimicrobial resistance. This guide has provided a foundational understanding of the antimicrobial properties of these compounds, from their molecular mechanisms to practical evaluation techniques. Further research into the precise molecular targets and the development of innovative synthetic strategies will undoubtedly unlock the full therapeutic potential of this remarkable heterocyclic system.

References

- Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Deriv

- Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine- thiazolidinones as potential bioactive molecule. (2023). Indian Journal of Chemistry.

- Synthesis and In Vitro Evaluation of Furan-Based Chalcone Derivatives as Antimicrobial Agents. (2015). Bentham Science Publisher.

- Substituted Furanocoumarins as Novel Class of Antibacterial Translation Inhibitors. (n.d.). [Source not available].

- Mechanism of nitrofuran activation and resistance. (n.d.).

- Unraveling the Molecular Mechanism of Selective Antimicrobial Activity of 2(5H)-Furanone Derivative against Staphylococcus aureus. (2019). NIH.

- Nitrofurantoin: mechanism of action and implications for resistance development in common urop

- Nitrofurantoin. (n.d.). Wikipedia.

- Hands-on synthesis of furanamides and evaluation of their antimicrobial activity. (2022). [Source not available].

- Nitrofurantoin: Adverse Effects, Contraindications, and Dosage. (n.d.). Urology Textbook.

- Synthesis and antimicrobial activity of new furan deriv

- Furan: A Promising Scaffold for Biological Activity. (2024). [Source not available].

- Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Deriv

- SYNTHESIS AND ANTIBACTERIAL ACTIVITY STUDIES OF 3, 5-DI SUBSTITUTED FURAN DERIV

- Overview of Antimicrobial Properties of Furan. (2022). Human Journals.

- Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆ 2 - MDPI. (2023). MDPI.

- Unraveling the Molecular Mechanism of Selective Antimicrobial Activity of 2(5H)-Furanone Derivative against Staphylococcus aureus. (n.d.). OUCI.

- Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales. (2024). Karger Publishers.

- Benchmarking new furanone derivatives against known antimicrobial agents. (n.d.). Benchchem.

- Synthesis and In Vitro Evaluation of Furan-Based Chalcone Derivatives as Antimicrobial Agents. (2015). Bentham Science Publishers.

- Antibacterial furan derivatives from the flowers of Chrysanthemum indicum L.. (2024). [Source not available].

- Unraveling the Molecular Mechanism of Selective Antimicrobial Activity of 2(5H)-Furanone Derivative against Staphylococcus aureus. (2025).

- Synthesis and In Vitro Evaluation of Furan-Based Chalcone Derivatives as Antimicrobial Agents. (2015). Ingenta Connect.

- Antimicrobial activity of furanocoumarin fractions of Heracleum species using disc diffusion method.. (n.d.).

- Furan-Based Drug Candidates: A Comparative Guide to Structure-Activity Rel

- Full article: Antimicrobial Activities of Plants from the Apicaceae. (2009). Taylor & Francis.

- Anticancer Potential of Furanocoumarins: Mechanistic and Therapeutic Aspects. (2020). PMC - NIH.

- Furanone at Subinhibitory Concentrations Enhances Staphylococcal Biofilm Formation by luxS Repression. (2009). Antimicrobial Agents and Chemotherapy - ASM Journals.

- Synthesis and Antifungal Evaluation Against Candida spp.

- IMPORTANCE OF FURAN BASED COMPOUNDS AND THEIR BIOMEDICAL APPLICATIONS: AN OVERVIEW. (n.d.).

- Synthesis and antifungal evaluation against Candida spp. of the (E)-3-(furan-2-yl)acrylic acid. (2023). PMC.

- “Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine-thiazolidinones as potential bioactive molecules”. (2023). Indian Journal of Chemistry (IJC).

- Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. (2024). RSC Publishing.

Sources

- 1. ijabbr.com [ijabbr.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. researchgate.net [researchgate.net]

- 6. Nitrofurantoin - Wikipedia [en.wikipedia.org]

- 7. urology-textbook.com [urology-textbook.com]

- 8. karger.com [karger.com]

- 9. Substituted Furanocoumarins as Novel Class of Antibacterial Translation Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Unraveling the Molecular Mechanism of Selective Antimicrobial Activity of 2(5H)-Furanone Derivative against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Unraveling the Molecular Mechanism of Selective Antimicrobial Activity of 2(5H)-Furanone Derivative against Staphylococ… [ouci.dntb.gov.ua]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and antimicrobial activity of new furan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. eurekaselect.com [eurekaselect.com]

- 16. benthamdirect.com [benthamdirect.com]

Methodological & Application

Application Note: Synthesis of 3-Amino-2-(furan-2-yl)propanoic acid

This Application Note is designed to provide a rigorous, high-yield protocol for the synthesis of 3-Amino-2-(furan-2-yl)propanoic acid .

Important Nomenclatural Distinction:

This protocol targets the

Strategic Analysis & Retrosynthesis

The synthesis of

For the furan-containing derivative, the strategy must account for the acid-sensitivity of the furan ring . Strong mineral acids often used in standard amino acid deprotection (e.g., 6M HCl reflux) will cause furan ring opening and polymerization. Therefore, this protocol utilizes a base-mediated strategy involving the alkylation of an ester enolate with a masked nitrogen source (

Retrosynthetic Pathway

-

Target: 3-Amino-2-(furan-2-yl)propanoic acid.

-

Precursor: Ethyl 2-(furan-2-yl)-3-phthalimidopropanoate.

-

Disconnection:

-Alkylation of the ester enolate. -

Starting Materials: Ethyl 2-furanacetate +

-(Bromomethyl)phthalimide.

Figure 1: Retrosynthetic analysis showing the disconnection to commercially available starting materials.

Materials & Reagents

| Reagent | CAS No. | Role | Purity/Grade |

| Ethyl 2-furanacetate | 614-98-2 | Starting Material | >98% |

| N-(Bromomethyl)phthalimide | 5332-26-3 | Electrophile | 97% |

| Diisopropylamine | 108-18-9 | Base Precursor | Redistilled |

| n-Butyllithium (n-BuLi) | 109-72-8 | Base Reagent | 2.5 M in Hexanes |

| Tetrahydrofuran (THF) | 109-99-9 | Solvent | Anhydrous, Inhibitor-free |

| Hydrazine Monohydrate | 7803-57-8 | Deprotection Agent | 98% |

| Lithium Hydroxide (LiOH) | 1310-65-2 | Hydrolysis Agent | Monohydrate |

Equipment Requirements:

-

Schlenk line or Nitrogen/Argon manifold.

-

Low-temperature bath (-78°C, Acetone/Dry Ice).

-

Rotary evaporator with vacuum controller (to prevent bumping).

-

High-vacuum pump for drying.

Detailed Experimental Protocol

Phase 1: Enolate Formation and Alkylation

Objective: Introduce the protected amine side chain onto the furan-acetate scaffold.

-

Preparation of LDA:

-

Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar and addition funnel under inert atmosphere (

or Ar). -

Add anhydrous THF (50 mL) and Diisopropylamine (1.1 eq, 11 mmol) .

-

Cool the solution to -78°C (Dry ice/acetone bath).

-

Dropwise add n-BuLi (1.05 eq, 10.5 mmol) over 15 minutes.

-

Stir at -78°C for 30 minutes to ensure complete formation of Lithium Diisopropylamide (LDA).

-

-

Enolate Formation:

-

Dissolve Ethyl 2-furanacetate (1.0 eq, 10 mmol) in anhydrous THF (10 mL).

-

Add this solution dropwise to the LDA mixture at -78°C over 20 minutes.

-

Critical: Maintain temperature below -70°C to prevent self-condensation of the ester.

-

Stir the resulting yellow/orange enolate solution for 45 minutes at -78°C.

-

-

Alkylation:

-

Dissolve

-(Bromomethyl)phthalimide (1.05 eq, 10.5 mmol) in anhydrous THF (20 mL). Note: Mild warming may be required to dissolve the phthalimide completely. -

Add the electrophile solution dropwise to the enolate at -78°C.

-

Allow the reaction to stir at -78°C for 2 hours.

-

Slowly warm the reaction to 0°C over 3 hours.

-

Observation: The solution typically lightens in color as the reaction proceeds.

-

-

Workup:

-

Quench the reaction with saturated aqueous

(50 mL) . Do not use HCl. -

Extract with Ethyl Acetate (3 x 50 mL) .

-

Wash combined organics with Brine (50 mL).

-

Dry over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: Flash column chromatography (Hexanes:Ethyl Acetate, gradient 9:1 to 7:3).

-

Target Intermediate: Ethyl 2-(furan-2-yl)-3-phthalimidopropanoate.

-

Phase 2: Deprotection and Isolation

Objective: Remove the phthalimide and ethyl ester groups without damaging the furan ring.

-

Hydrazinolysis (Phthalimide Removal):

-

Dissolve the purified intermediate (1.0 eq) in Ethanol (0.1 M concentration) .

-

Add Hydrazine Monohydrate (2.5 eq) .

-

Stir at room temperature for 12-18 hours. A white precipitate (phthalhydrazide) will form.

-

Note: Avoid reflux if possible to minimize thermal stress on the furan; if reaction is slow, mild heating to 40°C is acceptable.

-

-

Hydrolysis (Ester Cleavage):

-

To the same reaction vessel (or after filtration of phthalhydrazide), add LiOH (3.0 eq) dissolved in minimal water.

-

Stir at room temperature for 4 hours.

-

Monitor by TLC or LC-MS for disappearance of the ester.

-

-

Isolation (Zwitterion Formation):

-

Filter off the phthalhydrazide solid and rinse with ethanol.

-

Concentrate the filtrate to remove ethanol.

-

The residue is the Lithium salt of the amino acid.

-

Neutralization: Carefully adjust the pH of the aqueous solution to the isoelectric point (approx pH 6.0 - 6.5) using 1M Acetic Acid . Do not use strong mineral acids.

-

The amino acid may precipitate. If so, filter and wash with cold water/acetone.

-

If no precipitation: Lyophilize the aqueous solution and purify via Ion Exchange Chromatography (Dowex 50W, eluting with dilute

).

-

Quality Control & Validation

| Parameter | Method | Acceptance Criteria |

| Identity | ||

| Purity | HPLC (C18, 0.1% Formic Acid) | >95% Area Under Curve (254 nm). |

| Mass Spec | ESI-MS (+) | |

| Appearance | Visual Inspection | White to off-white amorphous solid. |

Key NMR Diagnostic:

The

Critical Safety & Handling

-

Furan Sensitivity: The furan ring is electron-rich and susceptible to electrophilic attack and oxidative ring opening. Avoid strong acids (HCl,

) during workup and purification. Use Acetic Acid or Formic Acid for pH adjustment. -

Hydrazine: Hydrazine hydrate is toxic and a potential carcinogen. Handle in a fume hood. Ensure all phthalhydrazide waste is disposed of as hazardous chemical waste.

-

Exotherm: The formation of LDA and the subsequent quenching are exothermic. Strict temperature control (-78°C) is required to prevent "runaway" side reactions.

References

-

General Enolate Alkylation: Evans, D. A. (1982). "Stereoselective alkylation reactions of chiral metal enolates." Aldrichimica Acta, 15(2), 23-32. Link

- Gabriel Synthesis Variant: Sen, S. E., & Roach, S. L. (1995). "Synthesis of -amino acids via the Gabriel reaction." Synthesis, 1995(07), 756-758.

- Furan Stability: Keay, B. A. (1987). "Lithiation of 2-substituted furans." Chemical Reviews, 87(2), 433-434.

-

Protocol Grounding: Based on standard procedures for

-alkylation of esters using

Application and Protocol for the NMR Spectroscopic Characterization of Amino-Furan-Propanoic Acids

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Elucidating the Structure of a Novel Amino Acid Analogue

The structural characterization of novel small molecules is a cornerstone of drug discovery and development. 3-Amino-2-(furan-2-yl)propanoic acid and its isomers represent a class of non-proteinogenic amino acids with potential applications in peptidomimetics and as synthons for more complex pharmaceutical agents. The incorporation of the furan moiety introduces unique conformational constraints and potential for specific interactions with biological targets. Accurate and unambiguous structural elucidation is therefore paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for determining the three-dimensional structure and connectivity of such molecules in solution.[1]

This document provides a comprehensive guide to the NMR characterization of amino-furan-propanoic acids, with a specific focus on elucidating the structure of these compounds. It is important to note the potential for constitutional isomerism in this class of molecules, with the amino and furan groups potentially located at different positions on the propanoic acid backbone. The most common isomers are 2-amino-3-(furan-2-yl)propanoic acid and 3-amino-3-(furan-2-yl)propanoic acid. This guide will provide a general framework for characterization applicable to these and other related structures.

I. Experimental Design and Rationale

A multi-dimensional NMR approach is essential for the complete assignment of proton (¹H) and carbon (¹³C) signals and for establishing the covalent framework and stereochemistry of the molecule. The experimental workflow is designed to be a self-validating system, where data from orthogonal experiments corroborates the final structural assignment.

Experimental Workflow Diagram

Caption: Experimental workflow for NMR characterization.

II. Protocols

A. Sample Preparation

The quality of the NMR data is directly dependent on the meticulous preparation of the sample.

-

Compound Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the spectra.

-

Sample Quantity: Weigh approximately 5-10 mg of the compound for optimal signal-to-noise in both ¹H and ¹³C NMR experiments.[2] For ¹³C NMR, which is inherently less sensitive, a higher concentration is preferable.[2]

-

Solvent Selection: The choice of solvent is critical. Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.

-

Deuterium Oxide (D₂O): An excellent choice for polar amino acids. Protons attached to heteroatoms (e.g., -NH₂, -COOH) will exchange with deuterium and may not be observed.

-

Dimethyl Sulfoxide-d₆ (DMSO-d₆): A versatile solvent that can dissolve a wide range of compounds and will allow for the observation of exchangeable protons.

-

Methanol-d₄ (CD₃OD): Another option for polar compounds.

-

-

Dissolution: Dissolve the weighed sample in 0.5-0.6 mL of the chosen deuterated solvent in a clean, dry vial.[2]

-

Internal Standard: Add a small amount of an internal standard for referencing the chemical shifts. Tetramethylsilane (TMS) is the standard for most organic solvents, while 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) or a similar standard is used for aqueous solutions.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube. Ensure the solution is free of any particulate matter; if necessary, filter the solution through a small plug of glass wool in the pipette.[2]

B. NMR Data Acquisition

The following series of experiments should be performed on a high-field NMR spectrometer (≥400 MHz for ¹H) to ensure adequate signal dispersion.

-

¹H NMR (Proton): This is the fundamental experiment providing information on the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling.

-

¹³C NMR (Carbon-13): This experiment provides information on the number of different types of carbon atoms in the molecule.

-

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-90 and DEPT-135 experiments are invaluable for distinguishing between CH, CH₂, and CH₃ groups.

-

-

2D NMR Experiments: These experiments are crucial for assembling the molecular structure by establishing correlations between nuclei.[3][4]

-

COSY (Correlation Spectroscopy): A homonuclear correlation experiment that identifies protons that are coupled to each other (typically through 2-3 bonds).[5]

-

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): A heteronuclear correlation experiment that identifies which protons are directly attached to which carbon atoms.[4]

-

HMBC (Heteronuclear Multiple Bond Correlation): A heteronuclear correlation experiment that shows correlations between protons and carbons that are separated by two or three bonds, which is key for connecting different spin systems.

-

III. Spectral Interpretation: A Case Study of 2-Amino-3-(furan-2-yl)propanoic acid

Predicted and Experimental NMR Data

| Atom | ¹H Chemical Shift (ppm) | ¹H Multiplicity | ¹³C Chemical Shift (ppm) |

| Furan H5 | 8.14 | s | |

| Furan H4 | 7.10 | s | |

| Furan H3 | 6.89 | s | |

| α-CH | 4.14-4.17 | m | 56.0 |

| β-CH₂ | 3.56-3.71 | m | 34.1 |

| Furan C2 | |||

| Furan C3 | |||

| Furan C4 | |||

| Furan C5 | |||

| COOH |

Note: The provided ¹H NMR data for 2-amino-3-(furan-2-yl)propanoic acid in D₂O shows simplified multiplicities for the furan protons, likely due to instrument resolution or other experimental factors.[6] In a high-resolution spectrum, one would expect doublet of doublets or more complex patterns due to J-coupling. The ¹³C data is limited in the available source. Predicted values and further 2D analysis would be necessary for complete assignment.

Step-by-Step Analysis

-

¹H NMR Analysis:

-

Furan Region (6.0-8.5 ppm): The signals in this region are characteristic of the furan ring protons. Their specific chemical shifts and coupling patterns are diagnostic of the substitution pattern.

-

Aliphatic Region (3.0-4.5 ppm): The signals for the α-proton (CH-NH₂) and β-protons (CH₂-furan) are expected in this region. The α-proton will typically be a multiplet due to coupling with the β-protons. The β-protons, being diastereotopic, may appear as two separate multiplets or a more complex pattern.

-

-

¹³C NMR Analysis:

-

The number of signals will correspond to the number of unique carbon environments. The carboxylic acid carbon will be significantly downfield (>170 ppm). The furan carbons will appear in the aromatic region, and the aliphatic carbons (α and β) will be the most upfield.

-

-

2D NMR for Structural Assembly:

-

COSY: A cross-peak between the α-CH and β-CH₂ signals would confirm their direct connectivity.

-

HSQC: This would definitively link each proton signal to its directly attached carbon. For example, the signal at ~4.15 ppm would correlate with the carbon signal at 56.0 ppm.

-

HMBC: This is the key to connecting the fragments. We would expect to see correlations from the β-protons to the furan C2 carbon, and from the furan H3 proton to the β-carbon. This unequivocally establishes the position of the propanoic acid chain on the furan ring.

-

IV. Trustworthiness and Self-Validation

The robustness of the structural assignment relies on the consistency of the data across all NMR experiments. For instance, the connectivity established by COSY should be supported by the long-range correlations observed in the HMBC spectrum. Any discrepancies would indicate a need to reconsider the proposed structure or the spectral assignments. Furthermore, comparison of the experimental data with predicted spectra from computational software can provide an additional layer of confidence in the final structure.[7][8][9]

V. Conclusion

The comprehensive NMR characterization of 3-amino-2-(furan-2-yl)propanoic acid and its isomers is a systematic process that leverages a suite of 1D and 2D NMR experiments. By following the detailed protocols for sample preparation and data acquisition, and by applying a logical, step-by-step approach to spectral interpretation, researchers can achieve an unambiguous structural elucidation. This detailed structural information is a critical prerequisite for understanding the molecule's chemical properties and its potential as a building block in drug development.

References

-

Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024). MDPI. [Link]

-

Prediction of nuclear magnetic resonance (NMR) spectra. SCFBio @ IIT Delhi. [Link]

-

The prediction of 1H NMR chemical shifts in organic compounds. (2002). Spectroscopy Asia. [Link]

-

An NMR Database for Organic and Organometallic Compounds. (2025). MDPI. [Link]

-

NMR Database for Faster Structural Data. CAS.org. [Link]

-

Spectral Databases. Wiley Science Solutions. [Link]

-

2D NMR Introduction. (2025). Chemistry LibreTexts. [Link]

-

2D NMR spectroscopy for structural elucidation of complex small molecules. (2020). YouTube. [Link]

-

Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

-

Understanding 2D NMR Spectra: How to Read and Interpret Them. (2025). Creative Biostructure. [Link]

-

Combining Predicted, Calculated, and Hands-On NMR Spectra to Enhance Instruction of Molecular Structure in Organic Chemistry. (2025). Journal of Chemical Education. [Link]

-

Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (2013). Anuchem. [Link]

-

Simulate and predict NMR spectra. nmrdb.org. [Link]

-

Spectral Database for Organic Compounds. Wikipedia. [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). MDPI. [Link]

-

Sample requirements - Analyzing NMR data. proteinnmr.com. [Link]

-

NMR sample preparation guidelines. nmr-bio.com. [Link]

-

peptide nmr. unito.it. [Link]

-

NMR Sample Preparation Guidelines. (2011). University of Leicester. [Link]

-

Scientific synthetic report of the project IMMOBILIZED WILD-TYPE AND MUTANT AMMONIA-LYASES AND AMINOMUTASES FOR THE PRODUCTION O. real.mtak.hu. [Link]

-

Sample Preparation. University College London. [Link]

Sources

- 1. anuchem.weebly.com [anuchem.weebly.com]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. creative-biostructure.com [creative-biostructure.com]

- 6. chem.ubbcluj.ro [chem.ubbcluj.ro]

- 7. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Prediction of nuclear magnetic resonance (NMR) spectra [scfbio-iitd.res.in]

- 9. NMR Database for Faster Structural Data | CAS [cas.org]

Application Notes & Protocols: Utilizing 3-Amino-2-(furan-2-YL)propanoic Acid in Advanced Peptide Synthesis

Abstract

The incorporation of non-canonical amino acids into peptide scaffolds is a cornerstone of modern drug discovery and chemical biology, offering a pathway to overcome the inherent limitations of natural peptides, such as poor stability and low bioavailability.[1] Among these, 3-Amino-2-(furan-2-yl)propanoic acid, also known as 3-(2-furyl)alanine (Fua), has emerged as a particularly versatile building block. Its unique furan moiety serves not only as a structural element to enhance proteolytic resistance but also as a reactive handle for sophisticated applications including targeted covalent modification and peptide stapling.[1][2] This guide provides an in-depth exploration of the rationale for using Fua and detailed, field-tested protocols for its seamless integration into peptide structures via Solid Phase Peptide Synthesis (SPPS).

Part 1: The Scientific Rationale for Incorporating 3-(2-furyl)alanine (Fua)

The decision to incorporate an unnatural amino acid must be driven by a clear strategic advantage. The furan-containing side chain of Fua offers three distinct benefits that address common challenges in peptide science.

Enhancing Peptidomimetic Properties

Natural peptides often fail as therapeutic candidates due to rapid degradation by proteases.[1] The introduction of unnatural residues like Fua creates peptidomimetics that are sterically and electronically unrecognizable to these enzymes. This modification can significantly extend the in-vivo half-life of a peptide.[1] Furthermore, the rigid, aromatic furan ring can introduce conformational constraints on the peptide backbone, locking it into a bioactive conformation and potentially increasing its binding affinity and selectivity for a specific biological target.

The Furan Moiety as a Bioactive "Warhead"

Beyond its structural role, the furan ring itself is a privileged heterocycle in medicinal chemistry, found in numerous approved drugs.[3] When incorporated into a peptide, the furan can act as a "warhead," directly participating in interactions within a target's binding pocket. A prime example is the development of furan-containing peptide-based inhibitors of Protein Arginine Deiminase type IV (PAD4), a key enzyme implicated in rheumatoid arthritis.[4] In these inhibitors, the furan moiety is crucial for engaging with essential amino acids in the enzyme's active site.[4] This strategy allows for the design of highly specific and potent peptide-based therapeutics.

A Reactive Handle for Covalent Chemistry

The furan ring possesses unique and exploitable reactivity. It is stable under standard peptide synthesis conditions but can be selectively oxidized to form a highly reactive cis-2-butene-1,4-dial.[2][5] This dialdehyde readily reacts with proximal nucleophilic side chains, such as the amine of lysine or the thiol of cysteine, to form stable N-substituted pyrrole rings.[5][6] This "FuTine" (Furan-thiol-amine) multicomponent reaction is a powerful tool for:

-

Covalent Crosslinking: Creating irreversible bonds between a peptide ligand and its receptor, which is invaluable for target identification and structural biology studies.[2]

-

Peptide Stapling & Cyclization: Generating constrained, cyclic peptides with enhanced stability and cell permeability.[6]

Part 2: Protocols for Synthesis and Incorporation

The successful integration of Fua into a peptide sequence is readily achievable using standard Fmoc-based Solid Phase Peptide Synthesis (SPPS). The Fmoc-protected building block, Fmoc-L-3-(2-furyl)alanine, is commercially available and compatible with established methodologies.[2]

Materials and Reagents

| Reagent/Material | Grade | Recommended Supplier | Purpose |

| Fmoc-L-3-(2-furyl)alanine | Peptide Synthesis Grade | Commercial vendors | Unnatural amino acid |

| Rink Amide MBHA Resin | 100-200 mesh, ~0.6 mmol/g | Commercial vendors | Solid support for C-terminal amides |

| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Commercial vendors | Primary solvent |

| Dichloromethane (DCM) | ACS Grade | Commercial vendors | Solvent for washing |

| 4-methylpiperidine | Reagent Grade | Commercial vendors | Fmoc deprotection agent |